molecular formula C9F8O B14608706 2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one CAS No. 58161-61-8

2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B14608706
CAS No.: 58161-61-8
M. Wt: 276.08 g/mol
InChI Key: ORSCCZPAQKVKPS-UHFFFAOYSA-N
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Description

2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxyl (OH), amino (NH2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Hydroxylated or aminated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,5,6,7-Octafluoro-2,3-dihydro-1H-inden-1-one stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial processes .

Properties

CAS No.

58161-61-8

Molecular Formula

C9F8O

Molecular Weight

276.08 g/mol

IUPAC Name

2,2,3,3,4,5,6,7-octafluoroinden-1-one

InChI

InChI=1S/C9F8O/c10-3-1-2(4(11)6(13)5(3)12)8(14,15)9(16,17)7(1)18

InChI Key

ORSCCZPAQKVKPS-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2=O)(F)F)(F)F

Origin of Product

United States

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